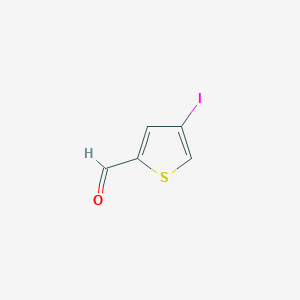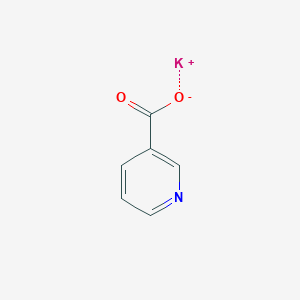![molecular formula C12H15N3O2 B095942 [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea CAS No. 16983-77-0](/img/structure/B95942.png)
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea involves its ability to interact with specific targets in the body, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, by binding to the active site of the enzyme and preventing its activity. Additionally, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to interact with specific receptors in the body, such as dopamine receptors, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells and the activity of certain enzymes, as mentioned above. Additionally, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a drug candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various research studies. Additionally, this compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology, making it a versatile compound for use in different types of experiments. However, there are also limitations to using [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea in lab experiments. For example, this compound may have limited solubility in certain solvents, which may affect its ability to dissolve and interact with other compounds in the experiment.
Zukünftige Richtungen
There are several future directions for the study of [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea. One potential direction is to further explore its potential as an anti-cancer agent. This compound has shown promise in inhibiting the growth of cancer cells, and further studies could investigate its effectiveness in vivo and its potential as a drug candidate for the treatment of cancer. Another potential direction is to explore its potential as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has shown potential in interacting with dopamine receptors, which may be relevant to the treatment of these diseases. Additionally, further studies could investigate the biochemical and physiological effects of this compound in more detail, including its anti-inflammatory and antioxidant properties.
Synthesemethoden
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through a multi-step process involving the reaction of various chemical reagents. The starting materials for the synthesis include 3-methoxybenzaldehyde, ethyl acetoacetate, and urea. The reaction involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a β-ketoester intermediate. The intermediate is then reacted with urea in the presence of a catalyst to form [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, [(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In pharmacology, this compound has shown potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16983-77-0 |
|---|---|
Produktname |
[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea |
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
[(Z)-[(E)-4-(3-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)6-7-10-4-3-5-11(8-10)17-2/h3-8H,1-2H3,(H3,13,15,16)/b7-6+,14-9- |
InChI-Schlüssel |
DYBUEYNUGBEMAS-XQZMZFSGSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C=C/C1=CC(=CC=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(=NNC(=O)N)C=CC1=CC(=CC=C1)OC |
Synonyme |
4-(m-Methoxyphenyl)-3-buten-2-one semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)






![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)


